molecular formula C10H22K3NO6P2 B12695524 Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate CAS No. 94230-76-9

Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12695524
CAS No.: 94230-76-9
M. Wt: 431.53 g/mol
InChI Key: LNTAKMWTPRKCRO-UHFFFAOYSA-K
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Description

Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C₁₀H₂₁NO₆P₂K₃. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process involves the following steps:

    Reaction of 2-ethylhexylamine with formaldehyde: This step forms an intermediate imine compound.

    Reaction of the intermediate with phosphorous acid: This step leads to the formation of the bisphosphonate structure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The phosphonate groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce a variety of substituted bisphosphonates.

Scientific Research Applications

Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems, particularly in bone metabolism.

    Medicine: As a bisphosphonate, it is investigated for its potential use in treating bone diseases such as osteoporosis.

    Industry: The compound is used in the formulation of various industrial products, including detergents and water treatment chemicals.

Mechanism of Action

The mechanism of action of tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with bone tissue. The compound binds to hydroxyapatite, a mineral component of bone, and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition reduces bone turnover and helps maintain bone density. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function.

Comparison with Similar Compounds

Similar Compounds

  • Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
  • Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
  • Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate

Uniqueness

Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is unique due to its specific potassium salt form, which may offer different solubility and bioavailability properties compared to its sodium or ammonium counterparts. This uniqueness can influence its effectiveness and application in various fields.

Properties

CAS No.

94230-76-9

Molecular Formula

C10H22K3NO6P2

Molecular Weight

431.53 g/mol

IUPAC Name

tripotassium;[2-ethylhexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate

InChI

InChI=1S/C10H25NO6P2.3K/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;/q;3*+1/p-3

InChI Key

LNTAKMWTPRKCRO-UHFFFAOYSA-K

Canonical SMILES

CCCCC(CC)CN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+]

Origin of Product

United States

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